molecular formula C19H16ClNOS B12523848 2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine CAS No. 745050-28-6

2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine

Katalognummer: B12523848
CAS-Nummer: 745050-28-6
Molekulargewicht: 341.9 g/mol
InChI-Schlüssel: AZPQDBGVWLDQRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a benzyloxy group, a chloro substituent, and a methylsulfanyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable pyridine derivative under basic conditions.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol or related reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chloro and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the chloro group yields the corresponding hydrogenated pyridine.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine involves its interaction with specific molecular targets. The benzyloxy and chloro groups may interact with enzymes or receptors, altering their activity. The methylsulfanyl group can participate in redox reactions, influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Benzyloxy)-5-chloro-3-phenylpyridine: Lacks the methylsulfanyl group.

    2-(Benzyloxy)-3-[4-(methylsulfanyl)phenyl]pyridine: Lacks the chloro substituent.

    5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine: Lacks the benzyloxy group.

Uniqueness

2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzyloxy, chloro, and methylsulfanyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

745050-28-6

Molekularformel

C19H16ClNOS

Molekulargewicht

341.9 g/mol

IUPAC-Name

5-chloro-3-(4-methylsulfanylphenyl)-2-phenylmethoxypyridine

InChI

InChI=1S/C19H16ClNOS/c1-23-17-9-7-15(8-10-17)18-11-16(20)12-21-19(18)22-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3

InChI-Schlüssel

AZPQDBGVWLDQRS-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.